(Z)-8-(furan-2-ylmethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
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Description
(Z)-8-(furan-2-ylmethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C20H15NO5 and its molecular weight is 349.342. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
A significant application of similar compounds involves the transformation of furanone derivatives into oxazinone and pyrimidinone heterocycles. Such transformations are crucial for the synthesis of complex heterocyclic systems, which are foundational in the development of pharmaceuticals and materials science. For instance, the ring transformation of a 2(3H)-furanone derivative into oxazinone and pyrimidinone heterocycles has been explored, highlighting the versatility of furan derivatives in synthesizing novel heterocyclic compounds (A. Hashem et al., 2017; S. K. Ramadan et al., 2017).
Polymer Science
Furan-containing compounds have also found applications in polymer science, particularly in the synthesis of bio-based polymers. For instance, benzoxazine monomers derived from furfurylamine have been synthesized and investigated for their copolymerization properties, revealing insights into designing fully bio-based polybenzoxazines with enhanced thermal properties (CaiFei Wang et al., 2012).
Biological Activities
Further, compounds structurally related to "(Z)-8-(furan-2-ylmethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one" have been evaluated for various biological activities. For example, novel (Z)-4-ylidenebenzo[b]furo[3,2-d][1,3]oxazines and their derivatives were synthesized and tested for anti-osteoclastic bone resorption activity, showing potential as therapeutic agents (Y. Tabuchi et al., 2009).
Properties
IUPAC Name |
(2Z)-8-(furan-2-ylmethyl)-2-(furan-2-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5/c22-19-15-5-6-17-16(11-21(12-25-17)10-14-4-2-8-24-14)20(15)26-18(19)9-13-3-1-7-23-13/h1-9H,10-12H2/b18-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNPQROLXLEYQS-NVMNQCDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=CC4=CC=CO4)C3=O)OCN1CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC3=C2O/C(=C\C4=CC=CO4)/C3=O)OCN1CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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